molecular formula C17H27N3O2 B1401056 tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate CAS No. 1361114-97-7

tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate

Cat. No.: B1401056
CAS No.: 1361114-97-7
M. Wt: 305.4 g/mol
InChI Key: UZBMELGLWLHOPB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a tert-butyl ester group, and an aminopyridine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aminopyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials[][3].

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminopyridine moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in studying signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the combination of the piperidine ring and the aminopyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for targeted research applications .

Properties

IUPAC Name

tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-7-13(8-11-20)4-5-14-6-9-19-15(18)12-14/h6,9,12-13H,4-5,7-8,10-11H2,1-3H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBMELGLWLHOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate
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tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate
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